Enzymatic Potency of JNJ-DGAT2-B Relative to JNJ-DGAT2-A
In a direct head-to-head comparison performed in the same study, JNJ-DGAT2-B inhibited human DGAT2 with an IC50 of 0.18 μM, while its structural analog JNJ-DGAT2-A exhibited an IC50 of 0.14 μM [1]. Both compounds were evaluated in parallel using identical enzymatic assay conditions (human DGAT2-expressing Sf9 insect cell membranes) [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human DGAT2 |
|---|---|
| Target Compound Data | 0.18 μM (180 nM) |
| Comparator Or Baseline | JNJ-DGAT2-A: 0.14 μM (140 nM) |
| Quantified Difference | JNJ-DGAT2-B is ~1.3-fold less potent than JNJ-DGAT2-A |
| Conditions | Human DGAT2-expressing Sf9 insect cell membranes; enzymatic assay |
Why This Matters
The ~1.3-fold difference in IC50 allows researchers to select the optimal potency window for their specific experimental system, particularly when a slightly less potent compound is desired to avoid complete target saturation.
- [1] Qi J, Lang W, Geisler JG, et al. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2. J Lipid Res. 2012 Jun;53(6):1106-16. doi: 10.1194/jlr.M020156. PMID: 22493088; PMCID: PMC3351817. View Source
